3,4-Dichlorobenzoic acid-d3

Description

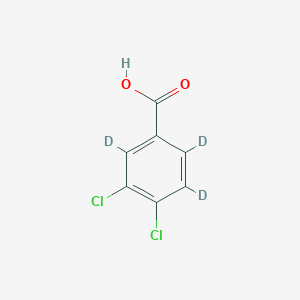

Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl2O2 |

|---|---|

Molecular Weight |

194.03 g/mol |

IUPAC Name |

3,4-dichloro-2,5,6-trideuteriobenzoic acid |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)/i1D,2D,3D |

InChI Key |

VPHHJAOJUJHJKD-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])Cl)Cl)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 3,4-Dichlorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dichlorobenzoic acid-d3 (CAS No: 350818-53-0), a deuterated analog of 3,4-Dichlorobenzoic acid. This isotopically labeled compound is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in quantitative bioanalysis using mass spectrometry. The properties of its non-deuterated counterpart are included for comparative reference.

Core Physicochemical Data

The fundamental physicochemical properties of this compound and its non-deuterated form are summarized below. The primary difference lies in the molecular weight due to the incorporation of three deuterium atoms. Other physical properties such as melting point, pKa, and solubility are expected to be nearly identical to the parent compound.

Table 1: Key Physicochemical Properties

| Property | This compound | 3,4-Dichlorobenzoic acid | Data Source(s) |

| CAS Number | 350818-53-0 | 51-44-5 | [1][2][3] |

| Molecular Formula | C₇HD₃Cl₂O₂ | C₇H₄Cl₂O₂ | [1][4] |

| Molecular Weight | 194.03 g/mol | 191.01 g/mol | [1][5] |

| Appearance | White to off-white solid | White to almost white crystalline solid or powder | [1][6] |

| Melting Point | Not empirically determined; presumed similar to parent | 204-206 °C | [5][7] |

| pKa (Predicted) | Not empirically determined; presumed similar to parent | 3.60 ± 0.10 | [8] |

| Solubility | Not empirically determined; presumed similar to parent | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone) | [6][9] |

Experimental Protocols: General Methodologies

While specific experimental protocols for the determination of every property for this compound are not publicly documented, the following section outlines the standard, widely accepted methodologies for characterizing compounds of this nature.

Determination of Melting Point

The melting point is a critical indicator of purity. The capillary method is a standard technique.

-

Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For 3,4-Dichlorobenzoic acid, this range is consistently reported around 204-206 °C.[5][7]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of chemical compounds.

-

Standard and Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration. A series of dilutions may be prepared for calibration.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically used for aromatic acids.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the main peak relative to the total area of all peaks. A certificate of analysis for one batch reported a purity of 99.5% by HPLC.[1]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and isotopic enrichment.

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d).

-

Data Acquisition: ¹H (Proton) and ¹³C (Carbon) NMR spectra are acquired. For a deuterated compound like this, the absence or significant reduction of specific proton signals confirms the location of deuterium incorporation.

-

Spectral Analysis: The chemical shifts, integration values, and coupling patterns are analyzed to confirm that the molecular structure is consistent with this compound.

Visualized Workflow: Use as an Internal Standard

This compound is frequently used as an internal standard (IS) for the quantification of the non-labeled compound (analyte) in complex matrices like plasma or tissue. The workflow ensures accurate measurement by correcting for sample loss during preparation and for variations in instrument response.

Caption: Workflow for bioanalysis using a deuterated internal standard.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Benzoic acid, 3,4-dichloro- [webbook.nist.gov]

- 5. 3,4-二氯苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 51-44-5: 3,4-Dichlorobenzoic acid | CymitQuimica [cymitquimica.com]

- 7. 3,4-Dichlorobenzoic acid 99 51-44-5 [sigmaaldrich.com]

- 8. 3,4-Dichlorobenzoic acid | 51-44-5 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Isotopic Purity Analysis of 3,4-Dichlorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the analysis of the isotopic purity of 3,4-Dichlorobenzoic acid-d3. Ensuring the isotopic integrity of deuterated compounds is critical for their application as internal standards in quantitative mass spectrometry-based assays, in metabolic studies, and in the development of deuterated drugs. This document outlines the primary analytical techniques, presents illustrative quantitative data, and provides detailed experimental protocols.

Introduction to Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule that contains the desired stable isotope at a specific position. For this compound, the target is the incorporation of three deuterium (D or ²H) atoms in the aromatic ring. The presence of undeuterated (d0) or partially deuterated (d1, d2) species, known as isotopologues, can impact the accuracy of experimental results, making rigorous purity assessment essential. The primary analytical methods for this determination are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The isotopic purity of this compound and related deuterated benzoic acids is determined by quantifying the distribution of their isotopologues. The following tables summarize typical quantitative data obtained from such analyses.

Table 1: Isotopic Purity and Chemical Purity of this compound

| Parameter | Value | Method |

| Chemical Purity (HPLC) | 99.5% | High-Performance Liquid Chromatography |

| Isotopic Enrichment | 98.4% | Mass Spectrometry |

Data sourced from a Certificate of Analysis for this compound.[1]

Table 2: Illustrative Isotopologue Distribution for Deuterated Benzoic Acid Derivatives

| Compound | Isotopologue | Theoretical Mass (Da) | Relative Abundance (%) |

| Benzoic acid-d1 | d0 | 122.0368 | 2.0 |

| d1 | 123.0431 | 98.0 | |

| This compound | d0 | 189.9588 | < 0.1 |

| d1 | 190.9651 | < 0.5 | |

| d2 | 191.9714 | ~1.5 | |

| d3 | 192.9777 | > 98.0 | |

| Benzoic acid-d5 | d0 | 122.0368 | < 0.1 |

| d1 | 123.0431 | < 0.1 | |

| d2 | 124.0494 | < 0.5 | |

| d3 | 125.0557 | ~1.0 | |

| d4 | 126.0620 | ~4.0 | |

| d5 | 127.0683 | > 94.0 |

This table presents a composite of typical data for illustrative purposes. The distribution for a specific batch will vary based on the synthesis and purification methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Isotopic Purity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution mass spectrometry is a highly sensitive and rapid technique for assessing isotopic purity. By precisely measuring the mass-to-charge ratio (m/z) of the molecule, it can distinguish between the different isotopologues.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL for analysis.

Chromatographic Conditions:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and separation of the analyte from any impurities. For example, start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-). 3,4-Dichlorobenzoic acid will readily form a [M-H]⁻ ion.

-

Scan Range: m/z 180-200 to cover the expected mass range of all isotopologues.

-

Resolution: A resolving power of at least 70,000 FWHM to ensure baseline separation of the isotopic peaks.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 320 °C.

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues of the [M-H]⁻ ion.

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues to determine the isotopologue distribution.

-

The isotopic purity is typically reported as the percentage of the desired deuterated species (d3).

Isotopic Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the extent of deuteration by quantifying the residual proton signals at the sites of deuteration.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

-

Add approximately 0.7 mL of a deuterated solvent with low residual proton signals (e.g., DMSO-d6 or Chloroform-d). The ¹H NMR spectrum of the non-deuterated compound shows signals for the aromatic protons.[2]

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Nucleus: ¹H.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: A delay of at least 5 times the longest T1 relaxation time of the protons of interest should be used for accurate quantification.

-

Pulse Angle: A 30° or 45° pulse angle is recommended.

Data Analysis:

-

Process the spectrum using appropriate software (e.g., Fourier transform, phase correction, baseline correction).

-

Integrate the residual proton signals corresponding to the deuterated positions on the aromatic ring.

-

For a more accurate quantification, an internal standard with a known concentration can be added to the sample. The integral of the residual proton signals is then compared to the integral of a known signal from the internal standard.

-

The percentage of deuteration can be calculated based on the reduction in the integral of the signals at the deuterated positions compared to a non-deuterated reference standard or a non-deuterated portion of the molecule if available.

Visualizations

The following diagrams illustrate the analytical workflow and the concept of isotopologue distribution.

References

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated 3,4-Dichlorobenzoic Acid

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of deuterated 3,4-Dichlorobenzoic acid. The content is tailored for researchers, scientists, and professionals involved in drug development and isotopic labeling. This document outlines a plausible synthetic pathway, detailed experimental protocols for characterization, and presents hypothetical data in structured tables and diagrams to facilitate understanding and replication.

Introduction

Isotopically labeled compounds, such as deuterated 3,4-Dichlorobenzoic acid, are invaluable tools in pharmaceutical research. They are extensively used in metabolic studies (ADME), as internal standards for quantitative bioanalysis by mass spectrometry, and to investigate reaction mechanisms. The substitution of hydrogen with its heavier isotope, deuterium, can alter the physicochemical and metabolic properties of a molecule, a strategy sometimes employed in drug design to create metabolic "hard spots" and improve pharmacokinetic profiles. This guide details a feasible approach to synthesize and rigorously characterize deuterated 3,4-Dichlorobenzoic acid.

Proposed Synthetic Route: Electrophilic Aromatic Deuteration

A plausible and direct method for the synthesis of deuterated 3,4-Dichlorobenzoic acid is via an acid-catalyzed electrophilic aromatic substitution. In this proposed route, the aromatic protons of 3,4-Dichlorobenzoic acid undergo exchange with deuterium from a strong deuterium source, such as deuterated sulfuric acid in deuterium oxide. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group deactivates the aromatic ring, requiring forcing conditions (high temperature) to achieve efficient deuteration. The most likely positions for deuteration are the protons ortho and para to the directing groups, though steric hindrance will play a role.

The proposed synthesis of deuterated 3,4-Dichlorobenzoic acid is illustrated in the workflow diagram below.

Caption: Synthetic workflow for deuterated 3,4-Dichlorobenzoic acid.

-

Reaction Setup: In a sealed, heavy-walled glass reactor equipped with a magnetic stirrer, add 3,4-Dichlorobenzoic acid.

-

Reagent Addition: Carefully add a solution of deuterated sulfuric acid in deuterium oxide to the reactor. The molar ratio of deuterium source to the substrate should be in large excess to drive the equilibrium towards the deuterated product.

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 100-150 °C with vigorous stirring. The reaction time will depend on the desired level of deuteration and should be optimized (e.g., 24-72 hours).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it over crushed D₂O ice.

-

Isolation: The precipitated product is collected by vacuum filtration.

-

Purification: The crude product is washed with cold D₂O to remove any residual acid. Further purification can be achieved by recrystallization from a suitable deuterated solvent.

-

Drying: The final product is dried under high vacuum to remove any residual solvent.

The following table summarizes the hypothetical quantitative data for the synthesis of deuterated 3,4-Dichlorobenzoic acid.

| Parameter | Value |

| Starting Material | 3,4-Dichlorobenzoic Acid |

| Deuterating Agent | 98% Deuterated Sulfuric Acid in D₂O |

| Reaction Temperature | 120 °C |

| Reaction Time | 48 hours |

| Yield | 75% |

| Isotopic Purity (%D) | >95% |

Characterization of Deuterated 3,4-Dichlorobenzoic Acid

A rigorous characterization is essential to confirm the successful synthesis and determine the isotopic purity of the deuterated compound. The following analytical techniques are proposed.

The workflow for the characterization of the synthesized deuterated 3,4-Dichlorobenzoic acid is outlined below.

Caption: Characterization workflow for deuterated 3,4-Dichlorobenzoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the deuterated compound in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is expected to show a significant reduction or complete disappearance of the signals corresponding to the aromatic protons that have been exchanged with deuterium.

-

²H NMR: A deuterium NMR spectrum should be acquired to confirm the presence and determine the chemical shifts of the incorporated deuterium atoms.[1] This provides direct evidence of successful deuteration.

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

The following table presents hypothetical data from the characterization of deuterated 3,4-Dichlorobenzoic acid.

| Analytical Technique | Expected Result | Interpretation |

| ¹H NMR | Reduction in integration of aromatic proton signals. | Confirms H-D exchange at specific positions. |

| ²H NMR | Presence of signals in the aromatic region. | Direct detection of incorporated deuterium.[1] |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to C₇H₃DCl₂O₂. | Confirms the molecular formula of the deuterated compound. |

| IR Spectroscopy | New absorption band around 2200 cm⁻¹. | Indicates the presence of C-D bonds.[3][4] |

Conclusion

This technical guide has outlined a feasible synthetic route and a comprehensive characterization workflow for deuterated 3,4-Dichlorobenzoic acid. The proposed methods are based on established chemical principles for isotopic labeling and analytical chemistry. The successful synthesis and characterization of this compound would provide a valuable tool for various applications in drug discovery and development, including metabolic studies and quantitative bioanalysis. The provided hypothetical data and experimental protocols serve as a foundational guide for researchers undertaking this or similar synthetic challenges.

References

An In-Depth Technical Guide to 3,4-Dichlorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzoic acid-d3, a deuterated analog of 3,4-Dichlorobenzoic acid. This document is intended for researchers and professionals in drug development and related scientific fields who utilize stable isotope-labeled compounds as internal standards in quantitative analysis.

Core Compound Information

This compound is the deuterated form of 3,4-Dichlorobenzoic acid, with three hydrogen atoms on the benzene ring replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical methods.

Chemical Structure and CAS Number

The chemical structures of 3,4-Dichlorobenzoic acid and its d3-labeled counterpart are presented below.

3,4-Dichlorobenzoic acid

This compound

(Structure inferred from name; exact representation may vary by manufacturer)

Table 1: Chemical Identification

| Identifier | 3,4-Dichlorobenzoic acid | This compound |

| CAS Number | 51-44-5[1][2][3] | 350818-53-0 |

| Molecular Formula | C₇H₄Cl₂O₂[1][2][4] | C₇HD₃Cl₂O₂ |

| IUPAC Name | 3,4-Dichlorobenzoic acid[2] | 3,4-Dichlorobenzoic-2,5,6-d3 acid |

Physicochemical and Spectroscopic Data

The physicochemical properties of the deuterated and non-deuterated forms are expected to be very similar. The primary differences are observed in their molecular weights and spectroscopic profiles, particularly in mass spectrometry and ¹H NMR.

Table 2: Physicochemical Properties

| Property | 3,4-Dichlorobenzoic acid | This compound |

| Molecular Weight | 191.01 g/mol [3] | 194.03 g/mol |

| Appearance | White to almost white crystalline powder[4] | Data not available (expected to be similar) |

| Melting Point | 204-206 °C[1] | Data not available (expected to be similar) |

| Solubility | Moderately soluble in organic solvents, less soluble in water.[4] | Data not available (expected to be similar) |

Table 3: Spectroscopic Data

| Spectrum | 3,4-Dichlorobenzoic acid | This compound (Predicted) |

| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z 190, with characteristic isotopic pattern for two chlorine atoms.[5] | Expected Molecular Ion (M⁺) at m/z 193, with a +3 Da shift compared to the non-deuterated form. |

| ¹H NMR Spectrum | Aromatic protons will show signals in the aromatic region of the spectrum. | The signals corresponding to the deuterated positions (2, 5, and 6) on the aromatic ring will be absent. |

| ¹³C NMR Spectrum | Will show characteristic signals for the seven carbon atoms. | Expected to be very similar to the non-deuterated form, with minor shifts possible for the deuterated carbons. |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its non-deuterated counterpart, 3,4-Dichlorobenzoic acid, has been used as an internal standard in the multi-residue analysis of pharmaceuticals and personal care products. It has also been used in studies of the metabolic fate of other chemical compounds.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus accurately correcting for matrix effects and variations in the analytical process.

Experimental Protocols

While a specific, published experimental protocol for this compound was not found, a representative protocol for the analysis of a similar compound (acidic herbicides in water) using a deuterated internal standard with LC-MS/MS is provided below. This protocol can be adapted for the use of this compound as an internal standard for the quantification of 3,4-Dichlorobenzoic acid or other structurally related acidic compounds in environmental or biological samples.

Representative Experimental Protocol: Analysis of Acidic Compounds in Water by SPE and LC-MS/MS

Objective: To quantify the concentration of an acidic analyte (e.g., 3,4-Dichlorobenzoic acid) in a water sample using this compound as an internal standard.

Materials:

-

Water sample

-

3,4-Dichlorobenzoic acid analytical standard

-

This compound internal standard solution (of known concentration)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol, acetonitrile, formic acid (LC-MS grade)

-

Ultrapure water

-

LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

-

Sample Preparation:

-

To a 100 mL water sample, add a known amount of the this compound internal standard solution.

-

Acidify the sample to a pH of approximately 3 with formic acid.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by ultrapure water.

-

Load the prepared water sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient elution to separate the analyte from other matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

-

Quantification:

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

-

The concentration of the analyte in the unknown sample is determined from this calibration curve.

-

Mandatory Visualizations

Logical Relationship of Internal Standard Correction

Experimental Workflow for Sample Analysis

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Dichlorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-dichlorobenzoic acid and its deuterated isotopologue, 3,4-dichlorobenzoic acid-d3. This document outlines the expected spectral data, provides detailed experimental protocols for data acquisition, and presents a logical workflow for NMR-based structural analysis. The information herein is intended to support researchers in the fields of medicinal chemistry, analytical chemistry, and drug development in the characterization of this compound and its labeled derivatives.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for both 3,4-dichlorobenzoic acid and the predicted data for its d3-isotopologue.

Table 1: ¹H and ¹³C NMR Data for 3,4-Dichlorobenzoic Acid

| ¹H NMR (400 MHz, Acetone-d₆) | |||

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 8.13 | Doublet (d) | 2.0 | H-2 |

| 7.98 | Doublet of Doublets (dd) | 8.4, 2.0 | H-6 |

| 7.75 | Doublet (d) | 8.4 | H-5 |

| ¹³C NMR (101 MHz, Acetone-d₆) | |||

| Chemical Shift (δ) [ppm] | Assignment | ||

| 164.8 | C-7 (COOH) | ||

| 136.7 | C-4 | ||

| 132.2 | C-2 | ||

| 131.4 | C-6 | ||

| 131.0 | C-5 | ||

| 130.9 | C-1 | ||

| 129.3 | C-3 |

Note: Assignments are based on established chemical shift principles and coupling patterns for substituted benzene rings.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Predicted ¹H NMR (400 MHz, Acetone-d₆) | |||

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| - | - | - | H-2 (deuterated) |

| - | - | - | H-5 (deuterated) |

| - | - | - | H-6 (deuterated) |

| Predicted ¹³C NMR (101 MHz, Acetone-d₆) | |||

| Chemical Shift (δ) [ppm] | Expected Multiplicity | Assignment | |

| 164.8 | Singlet | C-7 (COOH) | |

| 136.7 | Singlet | C-4 | |

| 132.2 (minor isotopic shift expected) | Triplet (due to ¹JCD) | C-2 | |

| 131.4 (minor isotopic shift expected) | Triplet (due to ¹JCD) | C-6 | |

| 131.0 (minor isotopic shift expected) | Triplet (due to ¹JCD) | C-5 | |

| 130.9 | Singlet | C-1 | |

| 129.3 | Singlet | C-3 |

Note: The ¹H NMR spectrum of the d3 isotopologue is predicted to show no signals in the aromatic region due to the substitution of protons with deuterium at positions 2, 5, and 6. In the ¹³C NMR spectrum, the signals for the deuterated carbons (C-2, C-5, and C-6) are expected to appear as low-intensity triplets due to one-bond C-D coupling, and may experience a slight upfield isotopic shift.

Experimental Protocols

The following is a generalized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of solid organic acids like 3,4-dichlorobenzoic acid.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

-

Massing: Accurately weigh approximately 5-20 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Acetone-d₆ or DMSO-d₆ are common choices for benzoic acid derivatives.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Standard: An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing, although modern spectrometers can reference the residual solvent peak.

2. NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

-

Number of Scans: The number of scans will depend on the sample concentration, but typically ranges from 8 to 64.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon.

-

Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is typically employed.

-

Number of Scans: A larger number of scans is necessary for ¹³C NMR due to its lower natural abundance and sensitivity, often ranging from several hundred to several thousand.

-

3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (TMS at 0 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an NMR experiment and the signaling pathways within the 3,4-dichlorobenzoic acid molecule.

Caption: A flowchart illustrating the major steps in an NMR analysis workflow.

Caption: A diagram showing the proton spin system and coupling constants.

Solubility of 3,4-Dichlorobenzoic Acid-d3 in Methanol and Acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3,4-Dichlorobenzoic acid-d3 in two common organic solvents: methanol and acetonitrile. Due to the limited availability of specific quantitative data for the deuterated form, this guide presents relevant data for structurally similar compounds, namely benzoic acid and its derivatives, to provide a predictive framework. Furthermore, it details a comprehensive experimental protocol for the precise determination of solubility.

Introduction

This compound is a deuterated analog of 3,4-Dichlorobenzoic acid, a compound often used as an internal standard in analytical studies and as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility in organic solvents is paramount for applications in drug discovery and development, including formulation, purification, and analytical method development. The polarity of the solvent and the physicochemical properties of the solute are key determinants of solubility.

Quantitative Solubility Data

A study on the solubility of benzoic acid and its nitro-derivatives in various solvents, including methanol and acetonitrile, demonstrated that solubility is influenced by both the solvent and the substituents on the benzoic acid ring.[2] Generally, the solubility of these compounds was found to be higher in methanol than in acetonitrile.[2][3] This is attributed to the hydrogen bonding capabilities of methanol, which can effectively solvate the carboxylic acid group.

Table 1: Solubility of Benzoic Acid and its Nitro-Derivatives in Methanol and Acetonitrile at Various Temperatures [2]

| Compound | Temperature (K) | Solubility in Methanol (mol/L) | Solubility in Acetonitrile (mol/L) |

| Benzoic Acid | 273.15 | 1.948 | 1.611 |

| 293.15 | 2.351 | 1.974 | |

| 313.15 | 2.757 | 2.987 | |

| 3-Nitrobenzoic Acid | 273.15 | 0.1638 | 0.0340 |

| 293.15 | 3.1812 | 1.5018 | |

| 313.15 | 13.676 | 5.104 | |

| 3,5-Dinitrobenzoic Acid | 273.15 | 0.6847 | - |

| 293.15 | 0.9474 | - | |

| 313.15 | 1.956 | - |

Note: The absence of data for 3,5-Dinitrobenzoic acid in acetonitrile in the cited source prevents its inclusion in this table.

Based on these trends, it is anticipated that this compound will exhibit moderate to good solubility in both methanol and acetonitrile, with a higher solubility expected in methanol.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[4][5][6] This protocol outlines the steps to determine the solubility of this compound in methanol and acetonitrile.

Materials and Equipment

-

This compound (solid)

-

Methanol (analytical grade)

-

Acetonitrile (analytical grade)

-

Thermostatic shaker

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the respective solvent (methanol or acetonitrile) to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (typically 24-48 hours) to ensure that the system reaches equilibrium. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, which is indicated by a plateau in the measured solubility.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease shaking and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals that could lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent to accurately quantify the concentration in the sample.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The results should be expressed in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

References

- 1. 3,4-ジクロロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoic Acid Solubility in Acetonitrile - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

Navigating the Stability of 3,4-Dichlorobenzoic acid-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability and recommended storage conditions for 3,4-Dichlorobenzoic acid-d3. The stability of isotopically labeled compounds is critical for their use as internal standards in quantitative analyses and as tracers in metabolic studies. This document outlines the stability profile of this compound, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability and Storage Recommendations

This compound is generally stable when stored under appropriate conditions. The primary factors influencing its stability are temperature, light, and the presence of reactive chemical species. While specific long-term stability data for the deuterated form is not extensively published, general best practices for deuterated compounds and data on the non-deuterated analog provide a strong framework for ensuring its integrity.

The material safety data sheet (MSDS) for this compound indicates that the compound is stable under recommended storage conditions. For short-term storage and shipping of up to two weeks, room temperature is acceptable. For longer-term storage, a temperature of -20°C is recommended to maintain its integrity for at least one month.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Long-Term Storage Temperature | -20°C | Minimizes chemical degradation and potential for hydrogen-deuterium (H/D) exchange. |

| Short-Term Storage Temperature | Room Temperature (for up to 2 weeks) | Acceptable for transient periods, such as during shipping and handling. |

| Light Exposure | Store in the dark (e.g., in amber vials) | Protects against potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. | Minimizes exposure to moisture and oxygen, which can contribute to hydrolysis and oxidation. |

| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. | Avoids chemical reactions that could degrade the compound. |

Potential Degradation Pathways

While 3,4-Dichlorobenzoic acid is a relatively stable molecule, it can undergo degradation under certain conditions. The primary degradation pathways for the non-deuterated form are microbial. In sterile chemical environments, forced degradation studies can reveal potential vulnerabilities. For the deuterated analog, an additional consideration is the stability of the deuterium labels and the potential for H/D exchange.

dot

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for its intended use, a comprehensive stability testing program is recommended. This program should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound over an extended period under the recommended storage condition.

Methodology:

-

Sample Preparation: Store aliquots of this compound in tightly sealed, light-protected containers at -20°C.

-

Time Points: Analyze the samples at initial (time zero) and at specified intervals (e.g., 3, 6, 9, 12, 18, and 24 months).

-

Analysis: At each time point, assess the following:

-

Chemical Purity: Use a stability-indicating HPLC-UV method to determine the purity of the compound and detect any degradation products.

-

Isotopic Enrichment: Employ LC-MS or NMR to confirm the isotopic purity and detect any H/D exchange.

-

-

Acceptance Criteria: Typically, the purity should remain within a specified range (e.g., ≥98%) of the initial value, and the isotopic enrichment should not significantly decrease.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of this compound and subject them to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for a specified period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: 0.1 M NaOH at 60°C for a specified period.

-

Oxidation: 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a specified period.

-

Photostability: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV method and LC-MS to identify and characterize any degradation products.

dot

Caption: Workflow for assessing the stability of this compound.

Conclusion

Maintaining the chemical and isotopic integrity of this compound is paramount for its reliable use in research and development. Adherence to the recommended storage conditions of -20°C in a dark, dry, and inert environment is crucial for its long-term stability. The provided experimental protocols offer a robust framework for researchers to establish in-house stability data and to ensure the quality of this important analytical standard. Understanding potential degradation pathways further aids in troubleshooting and in the interpretation of analytical results.

The Strategic Advantage of 3,4-Dichlorobenzoic acid-d3 in Quantitative LC-MS Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-sensitivity quantitative analysis, particularly within the realms of environmental monitoring, agriscience, and drug metabolism studies, the precision and reliability of Liquid Chromatography-Mass Spectrometry (LC-MS) are paramount. The integrity of the data generated is critically dependent on the mitigation of analytical variability. This technical guide elucidates the core benefits of employing 3,4-Dichlorobenzoic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) in LC-MS methodologies, providing a robust framework for enhancing analytical accuracy and precision.

The Foundational Role of Internal Standards in LC-MS

LC-MS is susceptible to several sources of variation that can impact the accuracy and reproducibility of quantitative measurements. These include inconsistencies in sample preparation and extraction, matrix effects leading to ion suppression or enhancement, and fluctuations in instrument performance.[1][2][3][4] An internal standard (IS), a compound added in a known, constant amount to all samples, standards, and quality controls, is essential for correcting these variations.[4]

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively normalized.[5]

Why this compound is a Superior Choice for Specific Applications

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[4] These are compounds where one or more atoms have been replaced with their heavier, stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This compound is the deuterated form of 3,4-Dichlorobenzoic acid. Its physicochemical properties are nearly identical to its unlabeled counterpart, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][3] However, its increased mass allows it to be distinguished by the mass spectrometer.

A prime application for this compound is as an internal standard for the analysis of structurally similar compounds, such as the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and its primary metabolite, 3,6-dichlorosalicylic acid (DCSA) .[6][7][8][9][10] The structural analogy, particularly with DCSA, makes it an excellent surrogate to compensate for analytical variability.

The core benefits of using this compound in such LC-MS assays include:

-

Enhanced Accuracy and Precision: By mimicking the analyte throughout the analytical process, it provides superior correction for variations, leading to more accurate and precise quantification.[1][3][5]

-

Correction for Matrix Effects: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a significant challenge in LC-MS. A SIL-IS experiences the same ion suppression or enhancement as the analyte, allowing for effective normalization of the signal.[1][3][5]

-

Compensation for Sample Loss During Preparation: Any loss of the analyte during extraction, cleanup, or transfer steps will be mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final calculated concentration.

-

Improved Method Robustness and Reproducibility: The use of a SIL-IS leads to more rugged and reproducible methods, which is critical for long-term studies and inter-laboratory comparisons.[1][5]

Quantitative Performance Enhancements

The use of a stable isotope-labeled internal standard like this compound is expected to significantly improve key validation parameters of an LC-MS method for analytes like Dicamba and DCSA. The following table summarizes the anticipated improvements based on established principles of SIL-IS use.

| Performance Parameter | Without Internal Standard / With Structural Analog IS | With this compound (SIL-IS) | Rationale for Improvement |

| Accuracy (% Bias) | Can be > ±15%, highly variable depending on matrix | Typically within ±15% (often < ±5%) | Corrects for matrix effects and recovery losses that can bias results.[5] |

| Precision (%RSD) | Can be > 15%, especially in complex matrices | Typically < 15% (often < 5%) | Normalizes for variations in sample preparation, injection volume, and instrument response.[5] |

| Matrix Effect | Significant ion suppression or enhancement observed | Compensated, leading to consistent analyte response across different matrices | The SIL-IS experiences the same matrix effects as the analyte, allowing for effective normalization.[1][3] |

| Recovery | Highly variable and can be low | Consistent and reproducible (though not necessarily 100%) | The ratio of analyte to IS remains constant even if absolute recovery varies between samples. |

| Linearity (r²) | May be acceptable, but individual data points can deviate | Improved, with tighter adherence of calibrants to the regression line | Normalization reduces the variability of individual calibration standards. |

Experimental Protocol: Quantification of Dicamba and DCSA in Water Samples using this compound

This section provides a detailed methodology for the analysis of Dicamba and its metabolite DCSA in water samples, employing this compound as an internal standard. This protocol is a composite based on established methods for acidic herbicide analysis.[2][11][12][13]

1. Materials and Reagents

-

Standards: Dicamba, 3,6-dichlorosalicylic acid (DCSA), and this compound (all >98% purity).

-

Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid.

-

Sample Collection Vessels: Amber glass vials.

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards ranging from 0.1 to 100 ng/mL for Dicamba and DCSA.

-

Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in methanol.

3. Sample Preparation

-

Collect water samples in amber glass vials.

-

To a 1 mL aliquot of the water sample, add 10 µL of the 100 ng/mL internal standard spiking solution (final IS concentration of 1 ng/mL).

-

Vortex mix for 30 seconds.

-

Acidify the sample by adding 10 µL of 1% formic acid in water.

-

The sample is now ready for LC-MS/MS analysis. For complex matrices, a solid-phase extraction (SPE) step may be necessary.

4. LC-MS/MS Conditions

-

LC System: UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

Time (min) %B 0.0 10 5.0 95 6.0 95 6.1 10 | 8.0 | 10 |

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dicamba 219.0 175.0 -15 DCSA 205.0 161.0 -20 | This compound (IS) | 192.0 | 148.0 | -20 |

5. Data Analysis

-

Integrate the peak areas for the specified MRM transitions of each analyte and the internal standard.

-

Calculate the response ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analytes in the samples by interpolating their response ratios from the calibration curve.

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental principle of internal standard correction in LC-MS analysis.

Conclusion

The integration of this compound as a stable isotope-labeled internal standard represents a significant enhancement to the robustness and reliability of LC-MS methods for the quantification of structurally related analytes like Dicamba and its metabolites. By effectively compensating for a wide range of analytical variables, from sample extraction to ionization, the use of this SIL-IS ensures higher accuracy, precision, and confidence in the generated data. For researchers and scientists in drug development and environmental analysis, the adoption of such standards is a critical step towards achieving the highest quality of quantitative results, ensuring data integrity for regulatory submissions and critical decision-making.

References

- 1. epa.gov [epa.gov]

- 2. epa.gov [epa.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. lcms.cz [lcms.cz]

- 6. Dicamba Technical Fact Sheet [npic.orst.edu]

- 7. Dicamba - Wikipedia [en.wikipedia.org]

- 8. Dicamba Uptake, Translocation, Metabolism, and Selectivity | Weed Science | Cambridge Core [cambridge.org]

- 9. aapco.org [aapco.org]

- 10. Dicamba and Metabolites [isotope.com]

- 11. sciex.com [sciex.com]

- 12. lcms.cz [lcms.cz]

- 13. shimadzu.com [shimadzu.com]

Understanding the Deuterium Kinetic Isotope Effect in the Metabolism of 3,4-Dichlorobenzoic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with deuterium in drug candidates, a process known as deuteration, is a strategic approach in medicinal chemistry to enhance pharmacokinetic profiles by leveraging the deuterium kinetic isotope effect (KIE).[1] This technical guide provides an in-depth exploration of the core principles of the deuterium KIE, focusing on a hypothetical case study of 3,4-Dichlorobenzoic acid-d3. While specific experimental data for this molecule is not publicly available, this document constructs a plausible scenario based on established knowledge of drug metabolism. We will delve into the anticipated metabolic pathways, present detailed hypothetical experimental protocols for measuring the KIE, and summarize the expected quantitative data in structured tables. Furthermore, this guide utilizes Graphviz diagrams to visualize the proposed metabolic pathways and experimental workflows, offering a clear and comprehensive resource for researchers in the field of drug development.

Introduction to the Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1][2] The deuterium KIE is observed when a hydrogen atom (¹H) is replaced by a deuterium atom (²H or D).[1] This effect is particularly significant in drug metabolism, where many enzymatic reactions, especially those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond in the rate-determining step.[1][3]

The foundation of the deuterium KIE lies in the difference in zero-point vibrational energy between a C-H bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower zero-point energy.[1] Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate for the deuterated compound.[1] This phenomenon can be harnessed to slow down the metabolism of a drug, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of toxic metabolites.[4][5] The history of utilizing the KIE in drug metabolism studies dates back to the 1960s with research on deuterated morphine.[1][6]

Hypothetical Metabolic Pathway of 3,4-Dichlorobenzoic Acid

While the specific metabolic pathways of 3,4-Dichlorobenzoic acid have not been extensively detailed in publicly available literature, we can propose a plausible route based on the metabolism of structurally similar compounds, such as other chlorinated aromatic acids and phenols. A likely metabolic transformation is aromatic hydroxylation, catalyzed by a member of the cytochrome P450 family of enzymes, such as CYP3A4.[7][8] CYP3A4 is a major drug-metabolizing enzyme in humans, responsible for the metabolism of a vast number of xenobiotics.[8][9]

The proposed primary metabolic pathway involves the hydroxylation of the aromatic ring of 3,4-Dichlorobenzoic acid to form a phenolic metabolite. The positions available for hydroxylation are C-2, C-5, and C-6. For the purpose of this guide, we will focus on the KIE associated with the C-H bond cleavage at these positions. In this compound, the hydrogen atoms at positions 2, 5, and 6 are replaced with deuterium.

Figure 1: Proposed metabolic pathway for 3,4-Dichlorobenzoic acid and its deuterated analog.

Experimental Protocols for KIE Measurement

To determine the deuterium KIE for the metabolism of this compound, a non-competitive intermolecular experiment using human liver microsomes (HLM) would be a suitable in vitro method.[10] This approach involves separate incubations of the protiated (light) and deuterated (heavy) substrates and comparing their rates of metabolism.

Materials

-

3,4-Dichlorobenzoic acid (light substrate)

-

This compound (heavy substrate, with high isotopic enrichment, e.g., >98%)[11]

-

Pooled human liver microsomes (HLM)

-

100 mM Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Internal standard for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct chlorinated benzoic acid)

-

Acetonitrile (LC-MS grade) for reaction quenching

-

Formic acid (LC-MS grade)

Experimental Workflow

The following workflow outlines the key steps for determining the KIE.

Figure 2: General experimental workflow for KIE determination.

Detailed Incubation Protocol

-

Preparation: Prepare stock solutions of 3,4-Dichlorobenzoic acid and this compound in a suitable solvent (e.g., DMSO).

-

Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, HLM, and either the light or heavy substrate at a final concentration below the Michaelis-Menten constant (Km) to ensure first-order kinetics.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Multiple Reaction Monitoring (MRM) mode will be used to quantify the parent compounds (3,4-Dichlorobenzoic acid and this compound) and their expected hydroxylated metabolites.

Hypothetical Quantitative Data

The rates of metabolism for the light (kH) and heavy (kD) substrates are determined by plotting the depletion of the parent compound over time and calculating the slope of the linear portion of the curve. The KIE is then calculated as the ratio of these rates (KIE = kH / kD).

Table 1: Hypothetical Reaction Rates and KIE for the Metabolism of 3,4-Dichlorobenzoic Acid and its d3-Analog

| Substrate | Rate of Metabolism (k) (pmol/min/mg protein) | Kinetic Isotope Effect (KIE = kH / kD) |

| 3,4-Dichlorobenzoic Acid (Light) | 150 ± 12 | 4.2 ± 0.5 |

| This compound (Heavy) | 36 ± 4 |

A KIE value significantly greater than 1, as shown in the hypothetical data, would indicate that the C-H (or C-D) bond cleavage is a rate-limiting step in the metabolic pathway.

Interpretation and Implications

A significant deuterium KIE, as hypothesized in this guide, would have several important implications for the drug development of 3,4-Dichlorobenzoic acid or its derivatives:

-

Slower Metabolism: The deuterated compound would be metabolized more slowly than its protiated counterpart.

-

Improved Pharmacokinetics: This could lead to a longer plasma half-life, increased exposure (AUC), and potentially a lower or less frequent dosing regimen.[4]

-

Metabolic Switching: It is crucial to analyze for a full range of potential metabolites. A slower rate of hydroxylation at the deuterated positions might lead to an increase in metabolism at other sites on the molecule, a phenomenon known as "metabolic switching".[4][12] This could result in the formation of different metabolites with potentially altered pharmacological or toxicological profiles.

Conclusion

While this technical guide presents a hypothetical scenario, it is grounded in the well-established principles of the deuterium kinetic isotope effect and drug metabolism. The strategic application of deuteration offers a promising avenue for optimizing the pharmacokinetic properties of drug candidates.[1][6] The experimental protocols and data interpretation frameworks outlined here provide a solid foundation for researchers and scientists to investigate the deuterium KIE of their compounds of interest. A thorough understanding and experimental evaluation of the KIE are critical for harnessing the full potential of deuteration in modern drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P-450 3A4: regulation and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

A Technical Guide to 3,4-Dichlorobenzoic acid-d3 for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzoic acid-d3, a stable isotope-labeled internal standard crucial for accurate quantification in complex analytical methodologies. This document details its suppliers, pricing information for its non-deuterated analogue, its metabolic fate, and a generalized experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sourcing and Availability

This compound is a specialized chemical primarily used in analytical laboratories. While direct online pricing is not always available, several reputable suppliers offer this compound, typically upon quotation request.

Table 1: Key Suppliers of this compound and Related Compounds

| Supplier | Product Name | Catalog Number | Package Size | Price (USD) | Notes |

| LGC Standards | 3,4-Dichlorobenzoic-d3 Acid | - | On Request | On Request | Certified reference material. |

| MedChemExpress | This compound | HY-W015139S | On Request | On Request | For research use only. |

| Fisher Scientific | 3,4-Dichlorobenzoic-d3 Acid, CDN | - | 0.25 g | On Request | May have purchasing restrictions. |

| Reference: | 3,4-Dichlorobenzoic acid (Non-deuterated) | ||||

| Sigma-Aldrich | 3,4-Dichlorobenzoic acid, 99% | 144932 | 25 g | $35.77 | Pricing for non-deuterated analogue for reference. |

| Thermo Scientific | 3,4-Dichlorobenzoic acid, 99% | A15873.22 | 100 g | $66.65 | Pricing for non-deuterated analogue for reference.[1] |

| CymitQuimica | 3,4-Dichlorobenzoic Acid | IN-DA003IG2 | 10 g | €20.00 | Pricing for non-deuterated analogue for reference.[2] |

| Apollo Scientific | 3,4-Dichlorobenzoic acid | OR9968 | 25 g | £15.00 | Pricing for non-deuterated analogue for reference.[3] |

Role as an Internal Standard in Quantitative Analysis

In quantitative analytical chemistry, particularly for assays involving complex biological matrices, stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for internal standards. The key principle is that a SIL internal standard is chemically identical to the analyte of interest and will therefore behave identically during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the native analyte by a mass spectrometer. This co-elution and differential detection enable precise correction for any analyte loss during sample processing and for variations in instrument response (matrix effects), leading to highly accurate and reliable quantification.

Biological Fate and Metabolism of 3,4-Dichlorobenzoic Acid

While specific signaling pathways for 3,4-Dichlorobenzoic acid are not extensively documented in publicly available literature, studies on its metabolism and biodegradation provide insights into its biological interactions. In rats, a related compound, 3,4-dichlorobenzyloxyacetic acid, is metabolized, leading to the formation of 3,4-dichlorohippurate through the conjugation of 3,4-Dichlorobenzoic acid with glycine.[4] This suggests that in mammalian systems, 3,4-Dichlorobenzoic acid can enter conjugation pathways.

Furthermore, microbial degradation pathways have been studied. For instance, Acinetobacter sp. strain 4-CB1 can cometabolize 3,4-dichlorobenzoate to 3-chloro-4-hydroxybenzoate.[5][6] Another study demonstrated that Brevibacterium spp. can utilize 3,4-Dichlorobenzoic acid as a carbon and energy source, indicating its susceptibility to microbial breakdown.

The following diagram illustrates a simplified metabolic pathway for a related compound that involves 3,4-Dichlorobenzoic acid as an intermediate.

Experimental Protocols: Application in LC-MS/MS

The following is a generalized experimental protocol for the use of this compound as an internal standard for the quantification of its non-deuterated analogue in a biological matrix, such as plasma. This protocol is based on common methodologies for similar small molecules.

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,4-Dichlorobenzoic acid and dissolve it in 10 mL of a suitable organic solvent like methanol or acetonitrile.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same organic solvent.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution with the solvent to achieve a concentration range appropriate for the expected sample concentrations.

-

Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, calibration standards, and quality control samples.

Sample Preparation (Protein Precipitation)

-

To 100 µL of the plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard working solution.

-

Vortex the samples briefly to ensure thorough mixing.

-

Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

The following diagram outlines the general workflow for sample preparation.

LC-MS/MS Method Development

The development of a robust LC-MS/MS method involves the optimization of both chromatographic separation and mass spectrometric detection.

-

Chromatography: A reversed-phase C18 column is typically suitable for the separation of small aromatic acids like 3,4-Dichlorobenzoic acid. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is a common starting point.

-

Mass Spectrometry: The mass spectrometer should be operated in negative ion mode, as the carboxylic acid group is readily deprotonated. The detection method of choice is Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Table 2: Hypothetical LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | Optimized for separation from matrix components |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (Analyte) | To be determined experimentally |

| MRM Transition (IS) | To be determined experimentally |

| Collision Energy | Optimized for each transition |

The following diagram illustrates the logical relationship in the method development process.

References

- 1. 3,4-Dichlorobenzoic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3,4-Dichlorobenzoic Acid | CymitQuimica [cymitquimica.com]

- 3. 51-44-5 Cas No. | 3,4-Dichlorobenzoic acid | Apollo [store.apolloscientific.co.uk]

- 4. 3,4-Dichlorobenzyloxyacetic acid is extensively metabolized to a taurine conjugate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cometabolism of 3,4-dichlorobenzoate by Acinetobacter sp. strain 4-CB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cometabolism of 3,4-dichlorobenzoate by Acinetobacter sp. strain 4-CB1 - PMC [pmc.ncbi.nlm.nih.gov]

chemical formula and molecular weight of 3,4-Dichlorobenzoic acid-d3

An In-depth Technical Guide on 3,4-Dichlorobenzoic acid-d3

This technical guide provides a comprehensive overview of the chemical properties and analytical methodologies for this compound, a deuterated analog of 3,4-Dichlorobenzoic acid. This information is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for various analytical applications.

Core Compound Data

The key quantitative data for 3,4-Dichlorobenzoic acid and its deuterated form are summarized in the table below for easy comparison. The deuterated compound, this compound, has three deuterium atoms replacing the hydrogen atoms on the aromatic ring at positions 2, 5, and 6.

| Property | 3,4-Dichlorobenzoic acid | This compound |

| Chemical Formula | C₇H₄Cl₂O₂[1][2][3][4][5] | C₇HD₃Cl₂O₂[6] |

| Molecular Weight | 191.01 g/mol [2] | 194.03 g/mol [6] |

| CAS Number | 51-44-5[1] | 350818-53-0[6] |

Structural Relationship

The following diagram illustrates the structural difference between 3,4-Dichlorobenzoic acid and its deuterated analog, this compound.

References

Technical Guide: Physicochemical Characterization of 3,4-Dichlorobenzoic Acid-d3

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the melting point of the solid form of 3,4-Dichlorobenzoic acid-d3. Due to the limited availability of data for the deuterated form, this guide will use the closely related non-deuterated compound, 3,4-Dichlorobenzoic acid, as a primary reference. The guide includes a summary of its melting point, a detailed experimental protocol for its determination, and a workflow diagram for the measurement process.

Introduction

Data Presentation: Melting Point

The melting point of 3,4-Dichlorobenzoic acid has been experimentally determined and is presented in the following table. This value is considered a close approximation for the d3-deuterated form.

| Compound | Melting Point (°C) | Reference |

| 3,4-Dichlorobenzoic acid | 204-206 | [1] |

| 3,4-Dichlorobenzoic acid | 205-209 | [2] |

| 3,4-Dichlorobenzoic acid | 201-202 | [3] |

Experimental Protocol: Melting Point Determination

The melting point of a solid organic compound like this compound is typically determined using the capillary melting point method. This procedure involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which it melts.[4]

Materials and Equipment:

Procedure:

-

Sample Preparation: A small amount of the solid this compound is placed on a clean, dry surface and crushed into a fine powder.[7]

-

Capillary Tube Loading: The open end of a capillary tube is dipped into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample into the sealed end.[8] This process is repeated until the sample fills the tube to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The loaded capillary tube is placed into the sample holder of the melting point apparatus.[4][8] A thermometer is also inserted into the apparatus to monitor the temperature.

-

Heating and Observation: The apparatus is turned on, and the sample is heated.[5] An initial rapid heating can be employed to determine an approximate melting range.[4]

-

Precise Measurement: A fresh sample is then heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the approximate melting point.[4][8]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2).[4][7] The melting point is reported as the range T1-T2.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound.

References

- 1. 3,4-Dichlorobenzoic acid | 51-44-5 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. prepchem.com [prepchem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

Commercial Availability and Application of 3,4-Dichlorobenzoic acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the deuterated internal standard, 3,4-Dichlorobenzoic acid-d3. Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data from various suppliers, outlines a general experimental protocol for its use, and presents visual workflows to aid in procurement and application.

Commercial Availability

This compound (CAS No. 350818-53-0) is a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based analytical methods. Several chemical suppliers offer this standard in various purities and quantities. The following table summarizes the commercially available options, providing a comparative overview for procurement.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Chemical Purity (by HPLC) | Isotopic Enrichment | Available Quantities |

| MedChemExpress | HY-W015139S | 350818-53-0 | C₇HD₃Cl₂O₂ | 194.03 | 99.5%[1] | 98.4%[1] | Contact for details |

| CDN Isotopes | D-5031 | 350818-53-0 | C₇D₃HCl₂O₂ | 194.03 | Not specified | 98 atom % D[2] | 0.1 g, 0.25 g |

| Pharmaffiliates | Not specified | 350818-53-0 | C₇HD₃Cl₂O₂ | 194.03 | High purity[3] | Not specified | Contact for details |